molecular formula C9H18ClN B6183682 2-(1-methylcyclopropyl)piperidine hydrochloride CAS No. 2613382-80-0

2-(1-methylcyclopropyl)piperidine hydrochloride

Cat. No.: B6183682
CAS No.: 2613382-80-0
M. Wt: 175.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylcyclopropyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methylcyclopropyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylcyclopropylamine with piperidine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylcyclopropyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of 2-(1-methylcyclopropyl)piperidine.

    Reduction: Reduced piperidine derivatives.

    Substitution: Functionalized piperidine compounds with various substituents.

Scientific Research Applications

2-(1-Methylcyclopropyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-methylcyclopropyl)piperidine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes and cellular signaling pathways.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Pyridine: A six-membered ring with one nitrogen atom, but with different electronic properties.

    Piperazine: A six-membered ring with two nitrogen atoms, often used in pharmaceuticals.

Uniqueness: 2-(1-Methylcyclopropyl)piperidine hydrochloride is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development in various scientific fields.

Properties

CAS No.

2613382-80-0

Molecular Formula

C9H18ClN

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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